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molecular formula C17H22ClNO2 B8279296 (2-Chloro-5-vinyl-benzyl)-cyclopropyl-carbamic Acid tert-butyl Ester

(2-Chloro-5-vinyl-benzyl)-cyclopropyl-carbamic Acid tert-butyl Ester

Cat. No. B8279296
M. Wt: 307.8 g/mol
InChI Key: QCMYBAJQTNZQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968720B2

Procedure details

To a sol. of (5-bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester (105 g, 0.292 mol) in DME (800 mL) under N2 at rt was added Pd(PPh3)4 (16.9 g, 14.6 mmol). The mixture was stirred at rt for 30 min, and K2CO3 (40.7 g, 292 mmol), water (350 mL) and 4,4,5,5-tetramethyl-2-vinyl-[1,3,2]dioxaborolane (52.0 mL, 292 mmol) were added. The mixture was heated to reflux for 3 h. The mixture was allowed to cool to rt, and water (500 mL) was added. The mixture was extracted with Et2O (4×). The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (heptane/EtOAc 9:1) yielded the title compound (70.9 g, 79%). LC-MS: tR=1.10 min; ES+: 293.38.
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
16.9 g
Type
catalyst
Reaction Step One
Name
Quantity
40.7 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:20])[N:7]([CH2:11][C:12]1[CH:17]=[C:16](Br)[CH:15]=[CH:14][C:13]=1[Cl:19])[CH:8]1[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].C([O-])([O-])=O.[K+].[K+].O.[CH3:28][C:29]1(C)C(C)(C)OB(C=C)O1>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:1]([O:5][C:6](=[O:20])[N:7]([CH2:11][C:12]1[CH:17]=[C:16]([CH:28]=[CH2:29])[CH:15]=[CH:14][C:13]=1[Cl:19])[CH:8]1[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2] |f:1.2.3,^1:48,50,69,88|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C1CC1)CC1=C(C=CC(=C1)Br)Cl)=O
Name
Quantity
800 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
16.9 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
40.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
350 mL
Type
reactant
Smiles
O
Name
Quantity
52 mL
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=C)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with Et2O (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude by FC (heptane/EtOAc 9:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C1CC1)CC1=C(C=CC(=C1)C=C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70.9 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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